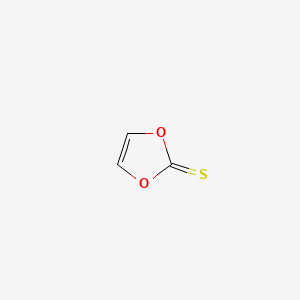
1,3-Dioxole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxole-2-thione is a useful research compound. Its molecular formula is C3H2O2S and its molecular weight is 102.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that 1,3-dioxole-2-thione derivatives exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Anticancer Activity
Several derivatives of this compound have been evaluated for their cytotoxic effects against cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
Case Study:
A study demonstrated that certain this compound derivatives displayed significant inhibition of carbonic anhydrase isozymes associated with tumor growth, suggesting their potential as anticancer agents .
Material Science Applications
The unique structure of this compound makes it suitable for applications in materials science. Its electronic properties can be harnessed to develop novel materials with specific optical or electronic characteristics.
Potential Applications:
- Organic Electronics: Due to its electronic properties, it could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics.
- Sensors: The compound may serve as a sensing material due to its ability to interact with various analytes.
Agricultural Chemistry
This compound has been explored for its potential use in agrochemicals. Its derivatives may act as plant growth regulators or protectants against pests and diseases.
Research Findings:
Studies have indicated that certain derivatives can enhance plant growth or provide resistance against pathogens when applied as foliar sprays or soil treatments.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Analyse Chemischer Reaktionen
Reactivity with Nucleophiles
The thione group (C=S) in 1,3-dioxole-2-thione is susceptible to nucleophilic attack, particularly at the sulfur atom. This reactivity is analogous to 1,3-dithiole-2-thiones, where nucleophiles such as phosphines or amines can induce dimerization or substitution:
-
Phosphanylation : Bis-phosphanylated derivatives form via reactions with triethyl phosphite (P(OEt)₃), leading to tetrathiafulvalene-like structures .
Proposed Pathway :
This compound+P(OEt)3→Phosphanylated product+S
Conditions: Mild heating (60–90°C), dioxane solvent .
Oxidation and Desulfuration Reactions
The sulfur atom in the thione group can undergo oxidation or desulfuration under specific conditions:
-
Oxidation : Conversion to 1,3-dioxole-2-one (C₃H₂O₃) via sulfur-oxygen exchange, facilitated by molybdenum trioxide (MoO₃) on pumice stone .
Reaction Efficiency :
| Temperature (°C) | Conversion (%) | Byproducts |
|---|---|---|
| 200 | 85 | SO₂, trace dithiole |
-
Desulfuration : Analogous to the Corey–Winter reaction, reductive desulfuration with fragmentation could produce alkenes, though direct evidence for this compound is lacking .
Cycloaddition and Polymerization Potential
The conjugated system in this compound may participate in cycloaddition reactions:
-
1,3-Dipolar Cycloaddition : Benzyne intermediates (from diazonium salts) react with related thiones to form bicyclic sulfonium salts .
Example :
This compound+Benzyne→Bicyclic sulfonium chloride
Conditions: Trapping with HCl, one-pot synthesis .
Theoretical Insights into Reactivity
Computational studies highlight electronic properties influencing reactivity:
-
Conjugation Effects : The thione group enhances conjugation across the ring, stabilizing radical cations and reducing relaxation energy (critical for charge transport) .
-
TD-DFT Calculations : Predict absorption bands in UV-Vis spectra (217–500 nm), correlating with π→π* and n→π* transitions .
Key Data :
| Property | Value (DFT) | Relevance to Reactivity |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | Electrophilic susceptibility |
| C=S bond length | 1.65 Å | Nucleophilic attack site |
Eigenschaften
CAS-Nummer |
37635-87-3 |
|---|---|
Molekularformel |
C3H2O2S |
Molekulargewicht |
102.11 g/mol |
IUPAC-Name |
1,3-dioxole-2-thione |
InChI |
InChI=1S/C3H2O2S/c6-3-4-1-2-5-3/h1-2H |
InChI-Schlüssel |
MMGCXSBBWCOBEX-UHFFFAOYSA-N |
SMILES |
C1=COC(=S)O1 |
Kanonische SMILES |
C1=COC(=S)O1 |
Key on ui other cas no. |
37635-87-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















